Acetic acid;5-phenylmethoxypentan-1-ol
Description
Acetic acid;5-phenylmethoxypentan-1-ol is a hybrid compound combining acetic acid (a short-chain carboxylic acid) and 5-phenylmethoxypentan-1-ol (a primary alcohol with a phenylmethoxy substituent). Its structural analogs, however, are well-documented in pharmaceutical and biochemical contexts .
Properties
CAS No. |
566197-47-5 |
|---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
acetic acid;5-phenylmethoxypentan-1-ol |
InChI |
InChI=1S/C12H18O2.C2H4O2/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12;1-2(3)4/h1,3-4,7-8,13H,2,5-6,9-11H2;1H3,(H,3,4) |
InChI Key |
KTVCDVYNBJGMHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)COCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-phenylmethoxypentan-1-ol typically involves the reaction of 5-phenylmethoxypentan-1-ol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the acetylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-phenylmethoxypentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pentanol moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The phenylmethoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines) can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylmethoxy derivatives.
Scientific Research Applications
Acetic acid;5-phenylmethoxypentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;5-phenylmethoxypentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison
*Inferred from acetic acid’s known antimicrobial effects .
Metabolic and Biochemical Interactions
Acetic Acid Derivatives
Acetic acid is a critical metabolite in microbial fermentation, particularly in Acetobacter species, where it is produced via pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) . Overexpression of PQQ-ADH enhances ethanol oxidation to acetic acid but may downregulate tricarboxylic acid (TCA) cycle enzymes like aconitase, reducing microbial growth rates .
Alcohol Derivatives with Aromatic Substituents
- 5-Phenylmethoxypentan-1-ol : The phenylmethoxy group increases hydrophobicity, likely reducing water solubility compared to acetic acid. This property may enhance membrane permeability in biological systems.
- 5-(Diethylamino)pentan-1-ol: The diethylamino group introduces basicity, improving solubility in polar solvents.
Stress Response and Tolerance Mechanisms
Studies on Acetobacter aceti and Gluconobacter oxydans reveal that acetic acid stress upregulates proteins like glutamine synthetase (neutralizes intracellular pH) and chaperonins (assist protein folding) . Compounds like this compound may induce similar stress pathways due to the acetic acid moiety. However, the phenylmethoxy alcohol component could exacerbate oxidative stress by generating reactive oxygen species (ROS), as seen in analogs with lipophilic substituents .
Table 2: Stress Response Comparisons
*Inferred from redox enzyme downregulation in alcohol-exposed bacteria .
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